molecular formula C11H13NO2 B8575377 2-Ethyl-2-methyl-3,4-dihydro-1,3-benzoxazine-4-one

2-Ethyl-2-methyl-3,4-dihydro-1,3-benzoxazine-4-one

Cat. No. B8575377
M. Wt: 191.23 g/mol
InChI Key: CCCLGUCOGQADHQ-UHFFFAOYSA-N
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Patent
US06943159B1

Procedure details

2-Hydroxybenzamide was transformed by Method G (using 2-butanone). M.p. 76-78° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5]>CC(=O)CC>[CH2:2]([C:3]1([CH3:4])[NH:6][C:4](=[O:5])[C:3]2[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=2[O:1]1)[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)N)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)C1(OC2=C(C(N1)=O)C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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